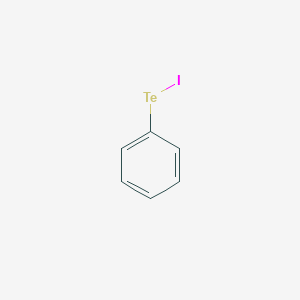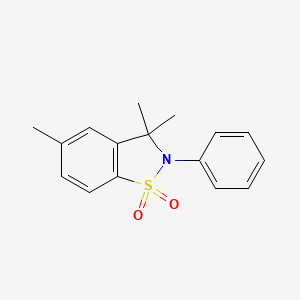
3,6-Dimethyl-1,2,3,4,4A,9,10,10A-octahydrophenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethyl-1,2,3,4,4A,9,10,10A-octahydrophenanthrene is a hydrocarbon compound with the molecular formula C14H18 It is a derivative of phenanthrene, characterized by the addition of hydrogen atoms and methyl groups, resulting in a saturated structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-1,2,3,4,4A,9,10,10A-octahydrophenanthrene typically involves the hydrogenation of phenanthrene derivatives. The process includes the following steps:
Hydrogenation: Phenanthrene is subjected to hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Methylation: The hydrogenated product is then methylated using methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Catalytic Hydrogenation: Utilizing large-scale hydrogenation reactors with efficient catalysts to ensure complete saturation of the phenanthrene ring.
Continuous Methylation: Implementing continuous flow reactors for the methylation step to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dimethyl-1,2,3,4,4A,9,10,10A-octahydrophenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the compound.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: Br2 or Cl2 in the presence of light or a catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
3,6-Dimethyl-1,2,3,4,4A,9,10,10A-octahydrophenanthrene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,6-Dimethyl-1,2,3,4,4A,9,10,10A-octahydrophenanthrene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, altering the activity of proteins and other biomolecules. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,4a,9,10,10a-Octahydrophenanthrene: A similar compound without the methyl groups.
7-Isopropyl-1,1,4a-trimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene: Another derivative with additional alkyl groups.
Uniqueness
3,6-Dimethyl-1,2,3,4,4A,9,10,10A-octahydrophenanthrene is unique due to the presence of two methyl groups at specific positions, which can influence its chemical reactivity and interactions with other molecules. This structural modification can lead to distinct properties and applications compared to its analogs.
Propriétés
Numéro CAS |
52650-96-1 |
|---|---|
Formule moléculaire |
C16H22 |
Poids moléculaire |
214.35 g/mol |
Nom IUPAC |
3,6-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene |
InChI |
InChI=1S/C16H22/c1-11-3-5-13-7-8-14-6-4-12(2)10-16(14)15(13)9-11/h3,5,9,12,14,16H,4,6-8,10H2,1-2H3 |
Clé InChI |
BBIRPKZHFUJOCZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2CCC3=C(C2C1)C=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


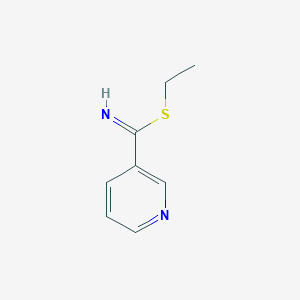
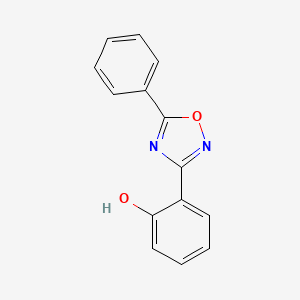
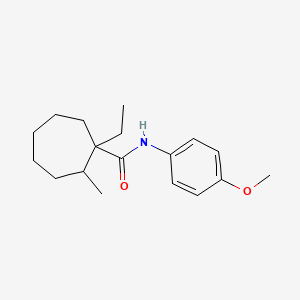

![(4-Methoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14645070.png)
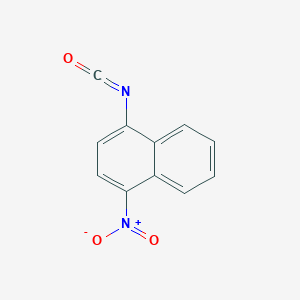
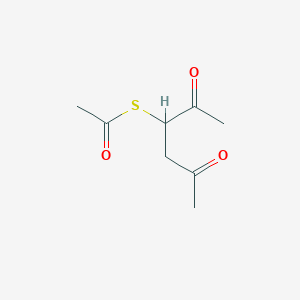
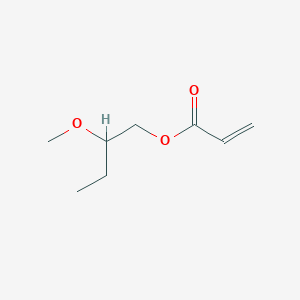
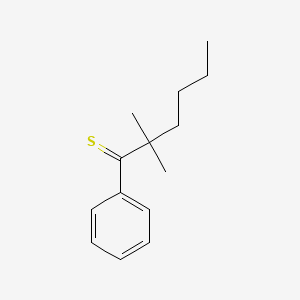
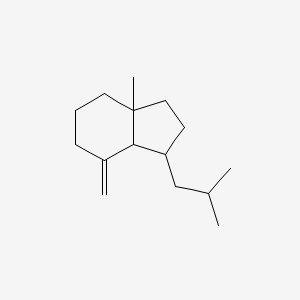
![1-Methyl-1-(3-nitropropyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyran](/img/structure/B14645124.png)
